N-{1-[2-(4-fluorophenoxy)ethyl]-1H-benzimidazol-2-yl}furan-2-carboxamide
Description
N-{1-[2-(4-Fluorophenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}furan-2-carboxamide: is a synthetic organic compound that belongs to the class of benzodiazole derivatives
Properties
Molecular Formula |
C20H16FN3O3 |
|---|---|
Molecular Weight |
365.4 g/mol |
IUPAC Name |
N-[1-[2-(4-fluorophenoxy)ethyl]benzimidazol-2-yl]furan-2-carboxamide |
InChI |
InChI=1S/C20H16FN3O3/c21-14-7-9-15(10-8-14)26-13-11-24-17-5-2-1-4-16(17)22-20(24)23-19(25)18-6-3-12-27-18/h1-10,12H,11,13H2,(H,22,23,25) |
InChI Key |
FDBSEDZPYQAXMO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(N2CCOC3=CC=C(C=C3)F)NC(=O)C4=CC=CO4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-{1-[2-(4-fluorophenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}furan-2-carboxamide typically involves multiple steps:
Formation of the Benzodiazole Core: The benzodiazole core can be synthesized through the cyclization of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions.
Introduction of the Fluorophenoxyethyl Group: This step involves the nucleophilic substitution reaction of 4-fluorophenol with an appropriate ethylating agent, such as ethyl bromide, in the presence of a base like potassium carbonate.
Coupling with Furan-2-carboxylic Acid: The final step involves coupling the benzodiazole intermediate with furan-2-carboxylic acid using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP).
Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of furan-2-carboxylic acid derivatives.
Reduction: Reduction reactions can target the benzodiazole ring, potentially converting it to a more saturated form.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often employ bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products:
Oxidation: Furan-2-carboxylic acid derivatives.
Reduction: Saturated benzodiazole derivatives.
Substitution: Various substituted fluorophenoxy derivatives.
Scientific Research Applications
Chemistry:
Catalysis: The compound can be used as a ligand in transition metal catalysis, facilitating various organic transformations.
Materials Science: It can be incorporated into polymer matrices to enhance their thermal and mechanical properties.
Biology and Medicine:
Pharmacology: The compound has potential as a pharmacophore in the design of new drugs targeting central nervous system disorders due to its benzodiazole core.
Biological Probes: It can be used as a fluorescent probe for imaging applications in biological systems.
Industry:
Agriculture: The compound can be explored as a potential agrochemical for pest control.
Electronics: It can be used in the development of organic electronic devices, such as organic light-emitting diodes (OLEDs).
Mechanism of Action
The mechanism of action of N-{1-[2-(4-fluorophenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}furan-2-carboxamide involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with GABA receptors in the central nervous system, modulating their activity and exerting anxiolytic or sedative effects.
Pathways Involved: It may influence the GABAergic signaling pathway, enhancing the inhibitory effects of GABA and leading to a calming effect on the nervous system.
Comparison with Similar Compounds
- N-{1-[2-(4-Chlorophenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}furan-2-carboxamide
- N-{1-[2-(4-Bromophenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}furan-2-carboxamide
- N-{1-[2-(4-Methylphenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}furan-2-carboxamide
Uniqueness:
- Fluorine Substitution: The presence of the fluorine atom in the fluorophenoxy group enhances the compound’s lipophilicity and metabolic stability compared to its chloro, bromo, and methyl analogs.
- Biological Activity: The fluorinated derivative may exhibit distinct pharmacokinetic and pharmacodynamic profiles, potentially leading to improved efficacy and reduced side effects in medicinal applications.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
